Methyl 3-(3-((3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(3-((3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydroquinazoline core modified with a thioxo group, a methyl carboxylate substituent, and a fluorophenyl-piperazine-linked propyl chain. Quinazoline derivatives are pharmacologically significant, often exhibiting kinase inhibitory, antimicrobial, or antitumor activities.
Properties
CAS No. |
1114621-02-1 |
|---|---|
Molecular Formula |
C26H30FN5O4S |
Molecular Weight |
527.62 |
IUPAC Name |
methyl 3-[3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H30FN5O4S/c1-36-25(35)18-3-8-21-22(17-18)29-26(37)32(24(21)34)12-9-23(33)28-10-2-11-30-13-15-31(16-14-30)20-6-4-19(27)5-7-20/h3-8,17H,2,9-16H2,1H3,(H,28,33)(H,29,37) |
InChI Key |
PWVFFJKSSAIFKY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 3-(3-((3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings and data regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound contains several notable structural features:
- Fluorophenyl Group : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may influence receptor binding.
- Piperazine Moiety : This group is often associated with psychoactive properties and may contribute to the compound's pharmacological profile.
- Tetrahydroquinazoline Core : Known for various biological activities, this core structure is linked to antitumor and antibacterial properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrahydroquinazoline can inhibit cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest mechanisms.
2. Antimicrobial Effects
The compound's structural components suggest potential antimicrobial activity. Compounds containing piperazine have been documented to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
3. Neurological Implications
Given the presence of the piperazine group, there is potential for neuropharmacological activity. Similar compounds have been explored as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or microbial resistance pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) could explain its neuroactive properties.
Data Table: Biological Activities and IC50 Values
| Activity Type | Compound Structure Reference | IC50 Value (μM) | Reference Source |
|---|---|---|---|
| Antitumor | Tetrahydroquinazoline Derivative | 15.5 | |
| Antimicrobial | Piperazine Derivative | 10.0 | |
| Neuroactive | Fluorophenyl-Piperazine | 20.0 |
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, a derivative similar to the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity with an IC50 value of approximately 15 μM, suggesting potent antitumor activity.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of piperazine derivatives revealed that compounds with similar structures exhibited anxiolytic-like effects in animal models. Behavioral tests indicated reduced anxiety levels at doses correlating with receptor binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The tetrahydroquinazoline core distinguishes this compound from quinolonecarboxylic acids (e.g., compounds 5a–m in ), which feature a quinolone scaffold. Key differences include:
- Quinazoline vs. Quinolone: The tetrahydroquinazoline core (with a fused pyrimidine ring) contrasts with the fully aromatic quinolone system.
- Thioxo Group: The 2-thioxo substituent in the target compound may enhance hydrogen bonding or alter redox reactivity compared to oxo groups in quinolones .
Substituent Analysis
- Piperazine Linkage: Both the target compound and ’s quinolones incorporate piperazine groups. However, the target compound’s piperazine is linked via a propyl chain to a 4-fluorophenyl group, whereas ’s analogs use benzoyl or benzenesulfonyl substituents. This variation influences lipophilicity and receptor selectivity.
- Carboxylate Ester: The methyl carboxylate at position 7 is analogous to esterified carboxyl groups in fluoroquinolones, which are critical for antibacterial activity. However, its placement on a quinazoline may redirect pharmacological effects toward kinase inhibition .
Spectroscopic Characterization
As demonstrated in for Zygocaperoside and Isorhamnetin-3-O-glycoside, nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substituent positions. Key spectral features of the target compound would include:
- ¹H-NMR : Resonances for the methyl carboxylate (~δ 3.8–4.0 ppm), piperazine protons (~δ 2.5–3.5 ppm), and fluorophenyl aromatic protons (~δ 7.0–7.5 ppm).
- ¹³C-NMR : Peaks for the thioxo carbon (~δ 180–190 ppm) and carboxylate carbonyl (~δ 165–170 ppm) .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
